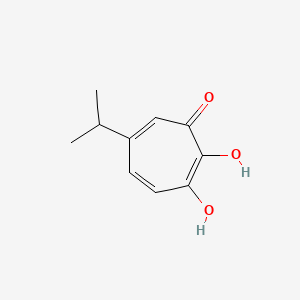

2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone

Description

Infrared Spectroscopy

The IR spectrum (KBr pellet) shows key absorptions at:

- 3200–3400 cm⁻¹ : Broad O–H stretches from hydrogen-bonded hydroxyls.

- 1620 cm⁻¹ : C=O stretching of the tropolone ring.

- 1580 cm⁻¹ : Conjugated C=C vibrations.

Deuterium exchange experiments confirm the involvement of hydroxyl groups in LBHB networks, as evidenced by the disappearance of the 3200 cm⁻¹ band in D₂O.

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 400 MHz):

- δ 1.20 (d, J = 6.8 Hz) : Isopropyl methyl protons.

- δ 3.10 (septet) : Methine proton of isopropyl group.

- δ 6.45–6.90 (m) : Aromatic protons (C4, C5, C6).

- δ 10.20 (s) : Exchangeable hydroxyl protons.

¹³C NMR confirms the keto-enol equilibrium, with C1 (carbonyl) at δ 185 ppm and enolic carbons (C2, C3) at δ 165–170 ppm .

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 285 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions of the conjugated trienone system. Bathochromic shifts in polar solvents (e.g., Δλ = +15 nm in water) suggest stabilization of the enolic form.

Comparative Analysis with Related Tropolones

The isopropyl group enhances lipophilicity (logP = 1.58 vs. 0.92 for tropolone), improving membrane permeability in biological systems. Unlike 3,7-dihydroxytropolone, which chelates metals via a 1,3-diketo configuration, this derivative utilizes a 1,2-diol arrangement for stronger Mg²⁺/Mn²⁺ binding (Kd = 0.14 μM). Substitution patterns also modulate aromaticity: Nucleus-Independent Chemical Shift (NICS) calculations indicate reduced ring current effects (−12.5 ppm) compared to benzene (−15 ppm), consistent with non-benzenoid aromaticity.

Properties

IUPAC Name |

2,3-dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(2)7-3-4-8(11)10(13)9(12)5-7/h3-6H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGNSPLLPQWYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195876 | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2,7-dihydroxy-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4356-35-8 | |

| Record name | beta-Thujaplicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2,7-dihydroxy-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-THUJAPLICINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW241P2H16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₂O₃ , with a molecular weight of 180.20 g/mol . Its SMILES notation (O=C1C(O)=C(O)C=C(C(C)C)C=C1) reveals a seven-membered cycloheptatrienone ring substituted with two hydroxyl groups at positions 2 and 3 and an isopropyl group at position 5. The conjugated system of alternating double bonds and hydroxyl groups suggests significant resonance stabilization, which may influence its reactivity in synthetic applications.

Solubility and Stability

Available data indicate that the compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, with recommended storage at room temperature in a moisture-sealed environment. Stability under varying conditions (e.g., temperature, pH) remains undocumented, though the presence of hydroxyl groups implies susceptibility to oxidation under acidic or basic conditions.

Inferred Synthetic Strategies

Cycloheptatrienone Core Formation

The cycloheptatrienone skeleton is uncommon in organic synthesis, but analogous systems suggest potential routes:

- Oxidative Cyclization : A diketone precursor (e.g., 5-isopropylcyclohepta-2,4-dien-1-one) could undergo oxidation with a hydroxylating agent like meta-chloroperbenzoic acid (mCPBA) to introduce the 2,3-dihydroxy groups.

- Electrophilic Aromatic Substitution : Direct functionalization of a preformed cycloheptatrienone via Friedel-Crafts alkylation could install the isopropyl group, followed by hydroxylation using directed ortho-metalation.

Table 1: Hypothetical Reaction Conditions for Core Synthesis

Functional Group Modifications

- Hydroxylation : Sharpless asymmetric dihydroxylation or microbial oxidation (e.g., Pseudomonas spp.) could introduce stereoselective hydroxyl groups, though regioselectivity must be controlled.

- Isopropyl Introduction : A Grignard reagent (isopropylmagnesium bromide) might alkylate a ketone intermediate at position 5, followed by dehydration to restore conjugation.

Challenges in Synthetic Optimization

Regioselectivity and Byproduct Formation

The proximity of hydroxyl groups and the strained cycloheptatrienone ring may lead to side reactions such as:

- Over-oxidation : Uncontrolled hydroxylation could yield triol derivatives.

- Ring Contraction : Acidic conditions might promote rearrangement to smaller cyclic ketones.

Scalability Limitations

Current inferred methods rely on non-commercial intermediates (e.g., cycloheptatrienone precursors), complicating large-scale production. Transitioning to catalytic asymmetric synthesis or flow chemistry could improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2,3-diketocyclohepta-2,4,6-trienone.

Reduction: Formation of 2,3-dihydroxy-5-isopropylcycloheptane.

Substitution: Formation of 2,3-dihydroxy-5-halocyclohepta-2,4,6-trienone.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antiviral and anticancer properties.

Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

(a) 2-Hydroxycyclohepta-2,4,6-trienone (CAS: 533-75-5)

- Molecular Formula : C₇H₆O₂

- Molecular Weight : 122.12 g/mol

- Key Differences : Lacks the 3-hydroxyl and 5-isopropyl groups.

- Physical Properties : Melting point = 50–52°C; boiling point = 80–84°C (0.075 mmHg) .

- Reactivity : More prone to electrophilic substitution due to fewer electron-donating substituents.

- Toxicity : Classified as a skin/eye irritant (H315, H319) and respiratory irritant (H335) , whereas the target compound’s safety data emphasize research restrictions but lack explicit toxicity classifications .

(b) 3-Phenyltropolone (CAS not provided)

- Molecular Formula : C₁₃H₁₀O₂

- Molecular Weight : 198.22 g/mol

- Key Differences : Features a phenyl group at position 3 instead of hydroxyl/isopropyl groups.

- Synthesis : Produced via Friedel-Crafts alkylation in low yields (9%) .

- Applications : Used in organic synthesis for constructing polycyclic systems, contrasting with the target compound’s role as a research reagent .

(c) x-Bromo-4-hydroxycyclohepta-2,4,6-trienone

- Key Differences : Bromine substituent introduces electronegativity, altering reactivity toward nucleophilic attacks compared to the isopropyl group in the target compound .

Physicochemical Properties

*DMSO solubility requires heating to 37°C and sonication .

Reactivity and Functional Group Influence

- Hydroxyl Groups: The dihydroxy configuration in the target compound enhances hydrogen-bonding capacity and acidity compared to mono-hydroxy analogues .

- 2–8°C for 2-hydroxy analogue) .

- Brominated Derivatives : Bromine in x-bromo-4-hydroxycyclohepta... increases electrophilicity, enabling nucleophilic substitution reactions absent in the target compound .

Biological Activity

2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone, also known as Hinokitiol, is a natural compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 180.20 g/mol

- CAS Number : 499-44-5

- InChI Key : HVGNSPLLPQWYGC-UHFFFAOYSA-N

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit the growth of various human pathogens. A notable study reported that the compound effectively reduced viral replication in vitro, suggesting its potential utility in treating viral infections .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells. It was found to have an IC50 value of 600 nM against ribonuclease H1, indicating a significant level of potency in inhibiting cancer cell growth .

The biological activity of this compound is believed to be linked to its ability to interact with cellular pathways involved in cell proliferation and apoptosis. The compound's structure allows it to act on multiple targets within the cell, leading to enhanced apoptosis in cancer cells while sparing normal cells.

Data Table: Biological Activity Summary

| Activity Type | IC50 Value (nM) | Reference |

|---|---|---|

| Ribonuclease H1 Inhibition | 600 | |

| Antiviral Activity | N/A | |

| Anticancer Activity (various cell lines) | N/A |

Case Studies

Several case studies have explored the effects of this compound on specific cancer types:

-

Case Study on Breast Cancer :

- Objective : To evaluate the efficacy of Hinokitiol in breast cancer cell lines.

- Findings : The compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

- : Suggests potential for development into a therapeutic agent for breast cancer treatment.

-

Case Study on Viral Infections :

- Objective : Assess the antiviral effects against influenza virus.

- Findings : Demonstrated substantial reduction in viral load in treated cell cultures compared to controls.

- : Highlights the compound's potential as an antiviral agent.

Discussion

The diverse biological activities of this compound make it a promising candidate for further research. Its dual action as both an antiviral and anticancer agent opens avenues for therapeutic applications. However, more extensive clinical trials are needed to fully understand its efficacy and safety profile in humans.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-Dihydroxy-5-isopropylcyclohepta-2,4,6-trienone, and what key reaction conditions govern its yield?

- Methodological Answer : Synthesis typically involves cyclization of polyunsaturated precursors under acidic or oxidative conditions. For example, Friedel-Crafts alkylation or Diels-Alder reactions may be employed to construct the cycloheptatrienone core. Key conditions include temperature control (e.g., 0–25°C to avoid side reactions) and solvent selection (e.g., anhydrous dichloromethane or THF to stabilize intermediates). Post-synthetic hydroxylation via Sharpless dihydroxylation or enzymatic catalysis can introduce the dihydroxy groups. Yield optimization requires rigorous exclusion of moisture and air-sensitive handling .

Q. How is the structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Multi-technique characterization is essential:

- NMR Spectroscopy : - and -NMR confirm substituent positions and stereochemistry (e.g., downfield shifts for conjugated enolic protons at δ 10–12 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular mass (e.g., [M+H] peak at m/z 220.0734).

- X-ray Crystallography : Resolves conformational isomerism in the cycloheptatrienone ring.

Cross-referencing with PubChem data ensures consistency in spectral assignments .

Q. What safety protocols are critical for handling this compound in experimental workflows?

- Methodological Answer : Due to potential reactivity of the α,β-unsaturated ketone moiety:

- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation.

- Personal Protective Equipment (PPE) : Nitrile gloves and fume hood use are mandatory.

- Degradation Mitigation : Avoid exposure to UV light or strong bases to prevent ring-opening reactions. Safety data sheets emphasize these precautions for structurally related cycloheptatrienones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported -NMR data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity or tautomeric equilibria. For example:

- Solvent Effects : Compare spectra in DMSO-d6 (stabilizes enolic forms) vs. CDCl3 (favors keto-enol tautomers).

- Variable Temperature NMR : Conduct experiments from 25°C to –40°C to "freeze" dynamic equilibria and isolate individual tautomers.

- Computational Validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts for each tautomer, aiding assignment .

Q. What experimental strategies address the compound’s instability in aqueous media during biological assays?

- Methodological Answer : Stabilization approaches include:

- pH Buffering : Maintain solutions at pH 6–7 to minimize enol-keto tautomerization.

- Co-solvents : Use DMSO or cyclodextrin inclusion complexes to enhance solubility without hydrolysis.

- Real-Time Monitoring : LC-MS or UV-Vis spectroscopy tracks degradation kinetics (e.g., λmax 320 nm for intact compound vs. 280 nm for degradation products).

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. For instance, the C5 isopropyl group may sterically hinder electrophilic attack at C4.

- Molecular Dynamics (MD) Simulations : Model interactions with transition-metal catalysts (e.g., Pd or Ru complexes) to predict regioselectivity in cross-coupling reactions.

- Docking Studies : Assess binding affinity with enzymatic targets (e.g., oxidoreductases) using AutoDock Vina .

Data Contradiction Analysis

Q. Why do different studies report varying pKa values for the hydroxyl groups?

- Methodological Answer : pKa variability (e.g., 8.2 vs. 9.1 for the C2-OH group) stems from:

- Measurement Techniques : Potentiometric titration (aqueous) vs. spectrophotometric methods (non-aqueous).

- Solvent Systems : Water vs. DMSO alters proton dissociation energetics.

- Counterion Effects : Sodium vs. potassium salts influence ionic strength.

Standardizing conditions (e.g., IUPAC-recommended 0.1 M KCl electrolyte) reduces discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.